2-(3-Fluorophenyl)-5-(2-naphthyl)-1,3,4-oxadiazole
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Overview
Description
2-(3-Fluorophenyl)-5-(2-naphthyl)-1,3,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a fluorophenyl group and a naphthyl group attached to the oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluorophenyl)-5-(2-naphthyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 3-fluorobenzohydrazide with 2-naphthoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluorophenyl)-5-(2-naphthyl)-1,3,4-oxadiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines.
Scientific Research Applications
2-(3-Fluorophenyl)-5-(2-naphthyl)-1,3,4-oxadiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It may be used in the development of new materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of 2-(3-Fluorophenyl)-5-(2-naphthyl)-1,3,4-oxadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
1-(3-Fluorophenyl)-3-(2-naphthyl)urea: This compound shares structural similarities but differs in the functional groups attached to the aromatic rings.
S-(4-Fluorophenyl) 3-(4-Methoxy-1-naphthyl)-2-propenethioate: Another structurally related compound with different substituents.
Uniqueness
2-(3-Fluorophenyl)-5-(2-naphthyl)-1,3,4-oxadiazole is unique due to its specific combination of a fluorophenyl group and a naphthyl group attached to the oxadiazole ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various research applications.
Properties
CAS No. |
68047-42-7 |
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Molecular Formula |
C18H11FN2O |
Molecular Weight |
290.3 g/mol |
IUPAC Name |
2-(3-fluorophenyl)-5-naphthalen-2-yl-1,3,4-oxadiazole |
InChI |
InChI=1S/C18H11FN2O/c19-16-7-3-6-14(11-16)17-20-21-18(22-17)15-9-8-12-4-1-2-5-13(12)10-15/h1-11H |
InChI Key |
URAYKVLZKLVGLE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NN=C(O3)C4=CC(=CC=C4)F |
Origin of Product |
United States |
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